molecular formula C17H26N2OS B4631004 N-(1-propylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(1-propylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B4631004
M. Wt: 306.5 g/mol
InChI Key: DCLAXEJVIZWAKJ-UHFFFAOYSA-N
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Description

N-(1-propylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a benzothiophene moiety, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

N-(1-propylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-propylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and benzothiophene intermediates. One common method involves the following steps:

    Formation of Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including alkylation and cyclization.

    Synthesis of Benzothiophene Intermediate: The benzothiophene moiety is prepared via cyclization reactions involving sulfur-containing precursors.

    Coupling Reaction: The piperidine and benzothiophene intermediates are coupled using amide bond formation reactions, often facilitated by coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-propylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of N-(1-propylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: Shares a similar piperidine and carboxamide structure but differs in the heterocyclic moiety.

    N-(1-propyl-4-piperidinyl)isonicotinamide: Contains a similar piperidine ring but with a different aromatic substituent.

Uniqueness

N-(1-propylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its benzothiophene moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific research applications.

Properties

IUPAC Name

N-(1-propylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS/c1-2-9-19-10-7-13(8-11-19)18-17(20)15-12-21-16-6-4-3-5-14(15)16/h12-13H,2-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLAXEJVIZWAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CSC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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